3-Methylbutyrolactone

Beschreibung

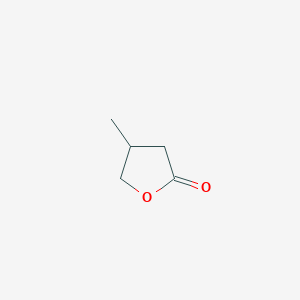

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZLTHLQMAFAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862733 | |

| Record name | 4-Methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylbutyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1679-49-8, 64190-48-3 | |

| Record name | β-Methyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Dihydro-4-methylfuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-dihydro-4-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methyloxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylbutyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methylbutyrolactone: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyrolactone, a chiral γ-lactone, is a volatile organic compound that contributes to the sensory profiles of various natural products. Its presence, often as a minor component, can have a significant impact on the overall flavor and aroma of foods and other biological materials. Understanding the natural distribution and biosynthetic origins of this compound is crucial for applications in flavor chemistry, metabolic engineering, and potentially as a biomarker. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence and biosynthetic pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, from plants and roasted goods to animal products. While its presence is widely reported, quantitative data remains sparse in the scientific literature, with many sources noting its detection without specifying concentrations.

Occurrence in Plant-Based Materials

The compound has been detected in several plant species, where it likely contributes to their characteristic aroma profiles.

-

Tobacco (Nicotiana tabacum): this compound is a known constituent of tobacco leaf, contributing to the complex aroma of cured and processed tobacco.

-

Coffee (Coffea arabica): It has been identified as a volatile component in roasted coffee beans, where it is formed during the roasting process and contributes to the overall flavor profile.[1]

Occurrence in Food Products

The presence of this compound in various food items is often a result of processing, such as roasting or fermentation, or as a natural component of animal-derived products.

-

Meat Products: It has been detected in a variety of cooked meats, including poultry (chicken), pork, and beef, where it is considered a contributor to the overall flavor.[2] The concentration of lactones, in general, can increase during the cooking of meat.[3]

-

Pulses: The Human Metabolome Database notes its detection in pulses, although specific types and concentrations are not detailed.[2]

-

Fermented Foods: The degradation of amino acids during fermentation can lead to the formation of branched-chain aldehydes, which are precursors to compounds like this compound.[4]

Quantitative Data

Quantitative analysis of this compound in natural sources is not extensively documented. The following table summarizes the available information, highlighting the need for further research in this area.

| Natural Source | Organism/Product | Concentration Range | Reference(s) |

| Plants | Nicotiana tabacum (Tobacco Leaf) | Detected, not quantified | - |

| Coffea arabica (Roasted Beans) | Detected, not quantified | [1] | |

| Food Products | Poultry, Pork, Pulses | Detected, not quantified | [2] |

| Beef | Detected, not quantified | [5] |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in any single organism. However, based on its chemical structure and knowledge of related metabolic pathways, a putative pathway can be proposed, originating from the degradation of the branched-chain amino acid, L-leucine.

Proposed Biosynthetic Pathway from L-Leucine

The biosynthesis is hypothesized to proceed through the following key steps, which are common in microbial and plant secondary metabolism:

-

Transamination/Deamination of L-Leucine: The pathway initiates with the removal of the amino group from L-leucine to form α-ketoisocaproate.

-

Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to yield isovaleryl-CoA.

-

Further Metabolism to 3-Methylbutanal: Isovaleryl-CoA can be further metabolized to 3-methylbutanal.

-

Oxidation to 3-Methylbutyric Acid: 3-Methylbutanal can be oxidized to 3-methylbutyric acid.

-

Hydroxylation and Lactonization: The final steps likely involve a hydroxylation reaction followed by intramolecular esterification (lactonization) to form the γ-lactone ring. An alternative final step could be a Baeyer-Villiger oxidation of a corresponding methyl ketone.

The following diagram illustrates the proposed biosynthetic pathway:

Key Enzyme Classes Potentially Involved

-

Aminotransferases/Deaminases: Catalyze the initial removal of the amino group from L-leucine.

-

α-Keto Acid Dehydrogenase Complexes: Responsible for the oxidative decarboxylation of α-ketoisocaproate.

-

Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, etc.: Involved in the subsequent metabolism of isovaleryl-CoA.

-

Aldehyde Dehydrogenases: Catalyze the oxidation of 3-methylbutanal to 3-methylbutanoic acid.

-

Hydroxylases (e.g., Cytochrome P450 monooxygenases): Likely responsible for the hydroxylation of the carbon backbone, creating the precursor for lactonization.

-

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are known to catalyze the insertion of an oxygen atom adjacent to a carbonyl group, which could be a potential mechanism for lactone formation from a suitable ketone precursor.[2][6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and elucidation of the biosynthetic pathway of this compound.

Extraction and Quantification of this compound

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

This method is suitable for the analysis of volatile compounds like this compound in various matrices.

a) Sample Preparation:

-

Homogenize solid samples (e.g., plant tissue, meat) to a fine powder or paste. For liquid samples (e.g., coffee brew), use directly.

-

Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 5 mL) to increase the volatility of the analytes.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar lactone not present in the sample).

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

b) HS-SPME Procedure:

-

Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C).

-

Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature with continued agitation.

-

Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

c) GC-MS Analysis:

-

Gas Chromatograph:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at a rate of 5°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (m/z 35-350) for identification.

-

Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of this compound (e.g., m/z 56, 85, 100) and the internal standard.

-

d) Quantification:

-

Generate a calibration curve using standard solutions of this compound of known concentrations containing the internal standard.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

The following diagram outlines the experimental workflow for HS-SPME-GC-MS analysis:

Elucidation of the Biosynthetic Pathway

Protocol 2: Isotopic Labeling Studies to Trace the Biosynthetic Origin

This protocol uses stable isotope-labeled precursors to track their incorporation into this compound, thereby confirming the proposed biosynthetic pathway.

a) Experimental Setup:

-

Culture the organism of interest (e.g., a plant cell culture, or a microbial culture known to produce this compound) in a suitable growth medium.

-

Prepare a sterile solution of the isotopically labeled precursor. For the proposed pathway, suitable precursors include:

-

¹³C-labeled L-leucine (e.g., U-¹³C₆-L-leucine)

-

¹³C-labeled isovaleric acid

-

-

Divide the culture into experimental and control groups.

-

To the experimental group, add the labeled precursor to a final concentration that does not inhibit growth but is sufficient for detection. The control group receives the same concentration of the unlabeled precursor.

-

Incubate the cultures for a period sufficient for the metabolism of the precursor and synthesis of secondary metabolites. This time course should be optimized in preliminary experiments.

b) Sample Extraction and Analysis:

-

Harvest the cells and/or the culture medium.

-

Extract the volatile and semi-volatile compounds using the HS-SPME method described in Protocol 1 or a suitable solvent extraction method.

-

Analyze the extracts by GC-MS in full scan mode.

c) Data Analysis:

-

Identify the peak corresponding to this compound in the chromatograms from both labeled and unlabeled experiments.

-

Compare the mass spectrum of this compound from the labeled experiment with that from the unlabeled control.

-

An increase in the mass of the molecular ion and/or characteristic fragment ions in the labeled sample by the number of incorporated isotopes confirms that the precursor is part of the biosynthetic pathway. For example, if U-¹³C₆-L-leucine is used and the entire carbon skeleton is incorporated, the molecular weight of this compound (C₅H₈O₂) would increase by 5 Da (as one carbon is lost during decarboxylation).

-

By using specifically labeled precursors (e.g., with ¹³C at a particular position), the fate of individual carbon atoms can be traced, providing detailed insights into the reaction mechanisms.

The logical flow for a metabolic labeling study is as follows:

References

- 1. Role of roasting conditions in the profile of volatile flavor chemicals formed from coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of a Baeyer–Villiger monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. beefresearch.org [beefresearch.org]

- 6. Characterization of a new Baeyer-Villiger monooxygenase and conversion to a solely N-or S-oxidizing enzyme by a single R292 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of a Baeyer-Villiger Monooxygenase Using Sequence Similarity Network Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cold-Active Flavin-Dependent Monooxygenase from Janthinobacterium svalbardensis Unlocks Applications of Baeyer–Villiger Monooxygenases at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methylbutyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Methylbutyrolactone (also known as β-methyl-γ-butyrolactone or 4-methyl-γ-butyrolactone), a valuable chiral intermediate in the synthesis of various pharmaceuticals and natural products. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Properties

-

IUPAC Name: 4-methyloxolan-2-one[1]

-

Molecular Formula: C₅H₈O₂[1]

-

Molecular Weight: 100.12 g/mol [1]

-

CAS Number: 1679-49-8

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (CH) | ~4.4 - 4.6 | Multiplet | |

| H-3 (CH₂) | ~2.0 - 2.6 | Multiplet | |

| H-5 (CH₂) | ~3.9 - 4.3 | Multiplet | |

| -CH₃ | ~1.2 - 1.4 | Doublet | ~6-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific enantiomer. The analysis of strongly coupled ¹H NMR spectra of methyl γ-butyrolactones allows for the determination of the methyl conformational equilibrium from the observed couplings.[2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-2) | ~177 |

| -CH-O- (C-4) | ~75 |

| -CH₂- (C-3) | ~35 |

| -CH₂- (C-5) | ~30 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for a γ-lactone functional group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2970 | C-H stretch (aliphatic) | Strong |

| ~1770 | C=O stretch (lactone) | Strong |

| ~1170 | C-O stretch | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under ionization. Electron ionization (EI) is a common method for this analysis.

| m/z | Ion | Relative Abundance |

| 100 | [M]⁺ | Moderate |

| 85 | [M - CH₃]⁺ | Moderate |

| 56 | [C₃H₄O]⁺ | High |

| 43 | [C₂H₃O]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

The fragmentation of γ-lactone derivatives has been studied, and the fragmentation patterns can be important for structural identification.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. To ensure homogeneity, vortex the sample until fully dissolved. The use of deuterated solvents is crucial to avoid overwhelming signals from the solvent protons.[4]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The relaxation delay between scans should be at least 5 times the longest T₁ relaxation time of the protons of interest for quantitative analysis.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[5]

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Acquire the FID for a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).[6]

-

Place a second salt plate on top and gently press to form a thin, uniform film.

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.[7]

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used. The sample must have a sufficient vapor pressure to be analyzed.[8]

-

-

Ionization:

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. beta-Methyl-gamma-butyrolactone | C5H8O2 | CID 98451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Thermodynamic Properties of 3-Methylbutyrolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methylbutyrolactone. Due to the limited availability of specific experimental data for this compound, this guide also presents established experimental protocols for determining the thermodynamic properties of lactones, drawing parallels from structurally similar compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and scientific research.

Physical and Chemical Properties of this compound

This compound, also known as β-methyl-γ-butyrolactone, is a gamma-lactone that has been identified in various natural sources.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H8O2 | PubChem |

| Molecular Weight | 100.12 g/mol | PubChem[1] |

| Boiling Point | 206.60 °C (estimated) | The Good Scents Company[3] |

| Vapor Pressure | 0.200 mmHg @ 25.00 °C (estimated) | The Good Scents Company[3] |

| Flash Point | 89.40 °C (estimated) | The Good Scents Company[3] |

| logP (o/w) | -0.270 (estimated) | The Good Scents Company[3] |

| Solubility in Water | 9.381e+004 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |

| IUPAC Name | 4-methyloxolan-2-one | PubChem[1] |

Experimental Protocols for Determining Thermodynamic Properties

The following section details established experimental methodologies for determining key thermodynamic properties of lactones. These protocols are widely applicable for characterizing compounds like this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic parameter. For organic compounds like lactones, it is often determined using static bomb combustion calorimetry .[4]

Experimental Workflow: Static Bomb Combustion Calorimetry

References

- 1. beta-Methyl-gamma-butyrolactone | C5H8O2 | CID 98451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. 3-methyl butyrolactone, 1679-49-8 [thegoodscentscompany.com]

- 4. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of 3-Methylbutyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-methylbutyrolactone, a significant chiral building block in the pharmaceutical and chemical industries. The document details key synthetic pathways, including catalytic hydrogenation, dehydrogenation, and oxidation reactions. It presents available quantitative data in structured tables, offers detailed experimental protocols for seminal reactions, and visualizes reaction mechanisms and workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Synthesis Mechanisms and Experimental Protocols

Three principal routes for the synthesis of this compound and its structural analogs have been identified and are detailed below:

Regioselective Hydrogenation of Itaconic Acid

A promising green chemistry approach for the synthesis of γ-isovalerolactone (3-methyl-γ-butyrolactone) involves the regioselective hydrogenation of bio-derived itaconic acid.[1] This method utilizes transition-metal nanoparticles as catalysts to achieve high selectivity.

Mechanism:

The reaction proceeds through the hydrogenation of the double bond in itaconic acid, followed by lactonization to form the five-membered ring of 3-methyl-γ-butyrolactone. The use of specific catalysts, such as ruthenium nanoparticles, directs the hydrogenation to the desired position, leading to the formation of the target molecule with high regioselectivity.[1]

Figure 1: Hydrogenation of Itaconic Acid to 3-Methyl-γ-butyrolactone.

Experimental Protocol (Representative):

-

Catalyst Preparation: In a reaction vessel, the chosen transition-metal catalyst (e.g., Ru-NPs on a support like Al₂O₃) is dispersed in a suitable solvent (e.g., water).[1]

-

Reaction Setup: The reaction vessel is charged with itaconic acid and the catalyst suspension. The vessel is then sealed and purged with an inert gas before being pressurized with hydrogen or a syngas mixture (H₂/CO).[1]

-

Reaction Conditions: The mixture is heated to the desired temperature (e.g., 100-150°C) and stirred for a specified duration (e.g., 12-24 hours) under constant hydrogen pressure.

-

Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by distillation or chromatography to yield 3-methyl-γ-butyrolactone.

Catalytic Dehydrogenation of 1,4-Pentanediol

The gas-phase dehydrogenation of diols over copper-based catalysts is a well-established method for the synthesis of lactones.[2] For the synthesis of 3-methyl-γ-butyrolactone, the corresponding precursor would be 3-methyl-1,4-butanediol or 1,4-pentanediol.

Mechanism:

The reaction involves the catalytic removal of hydrogen from the diol, leading to the formation of an intermediate aldehyde, which then undergoes intramolecular cyclization to form the lactone. The copper catalyst facilitates the dehydrogenation steps.

Figure 2: Catalytic Dehydrogenation of 1,4-Pentanediol.

Experimental Protocol (Representative for γ-butyrolactone from 1,4-butanediol):

This protocol is for the synthesis of the parent compound, γ-butyrolactone, and can be adapted for 3-methyl-γ-butyrolactone.

-

Catalyst Activation: A copper-containing catalyst (e.g., 25% by weight of CuO on SiO₂) is placed in a reactor and reduced in a stream of hydrogen before the reaction.[2]

-

Reaction Setup: 1,4-butanediol is passed over the catalyst bed in the gas phase at a controlled flow rate.[2]

-

Reaction Conditions: The reaction is carried out at a temperature of 190-230°C.[2]

-

Product Collection and Purification: The product stream is cooled to condense the γ-butyrolactone, which is then collected. The crude product can be purified by distillation.

Baeyer-Villiger Oxidation of Methylcyclopropyl Ketone

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid as the oxidant.[3][4] For the synthesis of 3-methyl-γ-butyrolactone, a suitable starting material would be methylcyclopropyl ketone.

Mechanism:

The reaction is initiated by the protonation of the ketone's carbonyl oxygen by the peroxyacid, making the carbonyl carbon more electrophilic. The peroxyacid then attacks the carbonyl carbon, forming a Criegee intermediate. This is followed by the migration of one of the alkyl groups to the adjacent oxygen of the peroxide, leading to the formation of the lactone and a carboxylic acid byproduct.[3]

Figure 3: Baeyer-Villiger Oxidation of Methylcyclopropyl Ketone.

Experimental Protocol (General):

-

Reaction Setup: The ketone (e.g., methylcyclopropyl ketone) is dissolved in a suitable solvent, such as dichloromethane (DCM).[5]

-

Reagent Addition: A peroxyacid, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution. The reaction may be carried out at room temperature or with gentle heating.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate, to destroy excess peroxyacid. The mixture is then washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct. The organic layer is dried and the solvent is evaporated. The crude lactone is purified by flash column chromatography.[5]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of 3-methyl-γ-butyrolactone and related compounds.

Table 1: Regioselective Hydrogenation of Itaconic Acid

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Ru-NPs | Itaconic Acid | γ-Isovalerolactone | ~70 (isolated) | [1] |

Table 2: Catalytic Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| 25% CuO on SiO₂ | 1,4-Butanediol | γ-Butyrolactone | >99.5 | 97-98 | [2] |

| Cu-Cr-Mn/Ba | 1,4-Butanediol | γ-Butyrolactone | High | High | [6] |

Kinetics of Synthesis

Detailed kinetic studies specifically for the synthesis of 3-methyl-γ-butyrolactone are scarce in the published literature. However, kinetic data for related lactone synthesis reactions provide valuable insights into the factors influencing reaction rates.

Kinetics of γ-Butyrolactone Synthesis via Hydrogenation

A kinetic study on the hydrogenation of dimethyl succinate to γ-butyrolactone (GBL) over a copper-based catalyst revealed the following:[7]

-

Effect of Temperature: The conversion of dimethyl succinate increases with temperature.

-

Effect of Pressure: Higher hydrogen pressure generally leads to increased conversion.

-

Kinetic Model: The reaction kinetics can be described by an intrinsic kinetic model, with reaction rate constants and activation energies determined through regression of experimental data.

Table 3: Kinetic Parameters for Related Lactone Synthesis (Hydrogenation of Dimethyl Succinate to GBL)

| Parameter | Value | Conditions | Reference |

| Activation Energy | Not explicitly stated | Copper-based catalyst | [7] |

| Reaction Order | Not explicitly stated | Micro-fixed bed reactor | [7] |

It is important to note that these kinetic parameters are for a related, but not identical, reaction and should be used as a qualitative guide for the synthesis of 3-methyl-γ-butyrolactone.

Experimental and Logical Workflows

A generalized workflow for the synthesis, purification, and analysis of 3-methyl-γ-butyrolactone is presented below. This workflow is applicable to the different synthesis routes with minor modifications.

Figure 4: General Experimental Workflow for 3-Methyl-γ-butyrolactone Synthesis.

This guide provides a foundational understanding of the synthesis of 3-methyl-γ-butyrolactone. Further research is required to elucidate the specific kinetics of its formation and to develop more detailed and optimized experimental protocols for each synthetic route. The provided information serves as a valuable resource for researchers and professionals engaged in the development and synthesis of chiral lactones for various applications.

References

- 1. Regioselective Hydrogenation of Itaconic Acid to γ-Isovalerolactone by Transition-Metal Nanoparticle Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5955620A - Dehydrogenation of 1,4-butanediol to γ-butyrolactone - Google Patents [patents.google.com]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

The Quest for 3-Methylbutyrolactone: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and isolation of 3-Methylbutyrolactone, a gamma-butyrolactone (GBL), from natural sources. While the direct isolation of this compound is not extensively documented in preparative-scale studies, this whitepaper provides a comprehensive overview of its known occurrences and presents a detailed, analogous experimental protocol for the isolation of similar GBL signaling molecules from microbial cultures. Furthermore, it explores the well-characterized biosynthesis and signaling pathways of GBLs in Streptomyces, offering a robust framework for researchers in natural product discovery and drug development.

Natural Occurrence of this compound

This compound, also known as β-methyl-γ-butyrolactone, has been identified in a variety of natural contexts. It is a known metabolite in microorganisms, particularly within the genus Streptomyces, which are renowned producers of a vast array of secondary metabolites, including many clinically used antibiotics.[1][2] These bacteria utilize a class of GBLs, structurally similar to this compound, as signaling molecules to regulate antibiotic production and morphological differentiation in a process known as quorum sensing.[3] Beyond the microbial world, this compound has also been detected in some fermented foods and beverages, contributing to their complex flavor profiles.

Experimental Protocols: Isolation of Gamma-Butyrolactones from Microbial Cultures

Materials and Equipment

-

Microorganism: A known GBL-producing strain of Streptomyces or other actinomycete.

-

Culture Media: Appropriate liquid medium for the selected microbial strain (e.g., Yeast Extract-Malt Extract or Bennett's medium).

-

Adsorbent Resin: Amberlite™ XAD™ or similar non-polar adsorbent resin.

-

Solvents: Acetone, ethyl acetate, methanol, chloroform (all HPLC grade).

-

Chromatography:

-

Silica gel for column chromatography.

-

Reversed-phase C18 column (e.g., Cosmosil 140C18-OPN, InertSustain C18).[4]

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

-

Analytical Instruments:

-

Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Nuclear Magnetic Resonance (NMR) spectrometer.

-

Circular Dichroism (CD) spectropolarimeter.

-

Fermentation and Extraction

-

Inoculum Preparation: Prepare a seed culture of the selected microorganism in a suitable liquid medium and incubate until sufficient growth is achieved.

-

Large-Scale Fermentation with Resin: Inoculate a larger volume of the production medium (e.g., 2.5 Liters) with the seed culture. Add a sterile adsorbent resin (e.g., 2% w/v) to the culture to capture the secreted GBLs.[4]

-

Incubation: Incubate the culture under optimal conditions (e.g., temperature, shaking speed) for a period determined by the growth and production kinetics of the strain.

-

Harvesting and Extraction: After incubation, harvest the resin and mycelium by filtration. Wash the collected solids with water to remove residual medium components. Extract the GBLs from the resin and mycelial cake with acetone.[4]

-

Solvent Partitioning: Concentrate the acetone extract under reduced pressure. Partition the resulting aqueous residue with ethyl acetate. The organic phase will contain the GBLs.

Purification

-

Silica Gel Column Chromatography: Concentrate the ethyl acetate extract and subject it to silica gel column chromatography. Elute with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to separate the compounds based on polarity.

-

Reversed-Phase HPLC: Further purify the fractions containing the target GBLs using reversed-phase HPLC on a C18 column.[4] Use a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to achieve separation. Monitor the elution profile using a UV detector.

-

Final Purification: Collect the fractions corresponding to the desired GBL and concentrate them to yield the purified compound.

Characterization

-

Mass Spectrometry: Determine the molecular weight and elemental composition of the isolated compound using high-resolution mass spectrometry (HR-MS).

-

NMR Spectroscopy: Elucidate the chemical structure of the compound using 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy.

-

Stereochemistry: Determine the absolute configuration of chiral centers using techniques such as CD spectroscopy or by comparison with synthetic standards.[4]

Quantitative Data

The yield of GBLs from microbial cultures is typically low, as they are active at nanomolar concentrations. The resin-assisted method has significantly improved the feasibility of isolating these compounds from smaller culture volumes.

Table 1: Representative Yields of Gamma-Butyrolactones Isolated from Actinomycetes using Resin-Assisted Culture. [4]

| Compound | Producing Organism | Culture Volume (L) | Yield (mg) |

| GBL Compound 2 | Rhodococcus rhodnii JCM 3203 | 2.5 | 0.30 |

| GBL Compound 3 | Rhodococcus rhodnii JCM 3203 | 2.5 | 0.15 |

| GBL Compound 4 | Rhodococcus rhodnii JCM 3203 | 2.5 | 0.11 |

Biosynthesis and Signaling Pathways

General Biosynthetic Pathway of Gamma-Butyrolactones in Streptomyces

The biosynthesis of GBLs in Streptomyces initiates from common metabolic precursors. The key enzyme, AfsA, catalyzes the condensation of a β-ketoacyl derivative with dihydroxyacetone phosphate (DHAP).[5] Subsequent enzymatic steps involving reduction and dephosphorylation lead to the formation of the characteristic γ-butyrolactone ring structure.

The A-factor Signaling Cascade in Streptomyces griseus

The A-factor signaling pathway in Streptomyces griseus is a well-studied model for GBL-mediated gene regulation. A-factor, a specific GBL, acts as a microbial hormone that triggers a complex signaling cascade, ultimately leading to the production of the antibiotic streptomycin and inducing morphological differentiation.

Conclusion

This compound represents a class of intriguing natural products with significant biological roles, particularly in microbial communication. While its direct large-scale isolation from natural sources remains an area for further investigation, the methodologies and biological insights presented in this guide provide a solid foundation for researchers. The detailed protocol for isolating analogous gamma-butyrolactones, coupled with an understanding of their biosynthesis and regulatory networks, equips scientists and drug development professionals with the necessary tools to explore this fascinating group of molecules for novel therapeutic and biotechnological applications.

References

- 1. Engineering Bafilomycin High-Producers by Manipulating Regulatory and Biosynthetic Genes in the Marine Bacterium Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00007F [pubs.rsc.org]

- 5. Gamma-butyrolactone and furan signaling systems in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Physical Properties of 3-Methylbutyrolactone Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of the primary isomers of 3-methylbutyrolactone: α-methyl-γ-butyrolactone and β-methyl-γ-butyrolactone. This document details their quantitative properties, experimental protocols for their determination, and key synthetic pathways.

Introduction to this compound Isomers

Gamma-butyrolactones (GBLs) are a class of organic compounds characterized by a five-membered ring containing an ester group. Methylated GBLs, specifically α-methyl-γ-butyrolactone and β-methyl-γ-butyrolactone, are of significant interest in various fields, including flavor and fragrance chemistry, as well as intermediates in the synthesis of more complex molecules. Understanding their distinct chemical and physical properties is crucial for their effective application and manipulation in research and development.

-

α-Methyl-γ-butyrolactone (3-methyloxolan-2-one): In this isomer, the methyl group is attached to the carbon atom alpha to the carbonyl group.

-

β-Methyl-γ-butyrolactone (4-methyloxolan-2-one): Here, the methyl group is attached to the carbon atom beta to the carbonyl group.

This guide will delineate the key characteristics of these two isomers, providing a comparative analysis to aid in their differentiation and utilization.

Quantitative Data Presentation

The following tables summarize the key physical and chemical properties of α-methyl-γ-butyrolactone and β-methyl-γ-butyrolactone for easy comparison.

Table 1: General and Physical Properties

| Property | α-Methyl-γ-butyrolactone | β-Methyl-γ-butyrolactone |

| CAS Number | 1679-47-6 | 1679-49-8 |

| Molecular Formula | C₅H₈O₂[1] | C₅H₈O₂[2] |

| Molecular Weight | 100.12 g/mol [1][3] | 100.12 g/mol [2] |

| Physical Description | Clear light yellow liquid[1] | Solid[2] |

| Boiling Point | 78-81 °C at 10 mmHg[3][4] | 206.60 °C at 760 mm Hg (estimated)[5] |

| Density | 1.058-1.062 g/cm³ at 20 °C[4][6] | Not available |

| Refractive Index (n20/D) | 1.431-1.435[3][6] | Not available |

| Flash Point | 73 °C (163.4 °F) - closed cup[3][6] | 89.4 °C (193.0 °F) (estimated)[5] |

| Solubility | Soluble in water and THF.[3] | Soluble in water (9.381e+004 mg/L at 25 °C, estimated).[5] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | α-Methyl-γ-butyrolactone | β-Methyl-γ-butyrolactone |

| Major Mass Spec Peaks | 100, 56, 28, 41, 29 m/z | 100, 43, 56, 29, 27 m/z |

| Kovats Retention Index | Standard non-polar: 941, 901, 948, 957.4, 806[1] | Standard non-polar: 913, 914, 916, 910[2] |

Experimental Protocols

This section details the methodologies for determining the key physical properties outlined above and for the synthesis of the target isomers.

Determination of Physical Properties

Standard laboratory procedures are employed to measure the physical properties of this compound isomers.

-

Boiling Point Determination: The boiling point can be determined using a Thiele tube or a distillation apparatus.[2][3][4][6][7] A small amount of the liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, a fusion tube with an inverted sealed capillary is used; the boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[3][6]

-

Density Measurement: Density is typically measured using a pycnometer or a hydrometer.[8][9][10][11] The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.[9] Vibrational density meters offer a more automated and rapid alternative.[8]

-

Refractive Index Measurement: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids.[12] A few drops of the sample are placed between the prisms of the instrument. Light is passed through the sample, and the angle of refraction is measured to determine the refractive index.[12]

-

Solubility Determination: To determine solubility in a given solvent, a small, weighed amount of the lactone is added to a test tube.[13][14] The solvent is then added incrementally with vigorous shaking until the solute is completely dissolved.[13][14] The solubility is then expressed as the amount of solute per unit volume of solvent.

Synthesis Protocols

Several synthetic routes can be employed to produce this compound isomers. Key methods include the Baeyer-Villiger oxidation and iodolactonization.

-

Synthesis of β-Methyl-γ-butyrolactone via Baeyer-Villiger Oxidation: This reaction transforms a cyclic ketone into a lactone using a peroxyacid.[5][15][16][17]

-

A solution of 3-methylcyclopentanone in a suitable solvent (e.g., dichloromethane) is prepared.

-

A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.[15]

-

The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography.[15]

-

The reaction is then quenched, and the product is extracted, washed, and purified, typically by column chromatography or distillation.[15]

-

-

Synthesis of α-Methyl-γ-butyrolactone via Iodolactonization: This method involves the cyclization of an unsaturated carboxylic acid.[18][19][20]

-

A γ,δ-unsaturated carboxylic acid, such as 2-methyl-4-pentenoic acid, is dissolved in an aqueous solution of sodium bicarbonate.[18]

-

A solution of iodine and potassium iodide is added dropwise to the reaction mixture.

-

The reaction proceeds via an iodonium ion intermediate, which is then attacked by the carboxylate to form the iodolactone.[19]

-

The resulting α-(iodomethyl)-γ-butyrolactone can then be de-iodinated through a radical reduction process to yield α-methyl-γ-butyrolactone.

-

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships relevant to the this compound isomers.

Caption: Baeyer-Villiger oxidation workflow for β-methyl-γ-butyrolactone synthesis.

Caption: Iodolactonization pathway for α-methyl-γ-butyrolactone synthesis.

Caption: Logical workflow for the synthesis and analysis of lactone isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. matestlabs.com [matestlabs.com]

- 10. mt.com [mt.com]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 17. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 18. chemistnotes.com [chemistnotes.com]

- 19. grokipedia.com [grokipedia.com]

- 20. Iodolactonization - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations for 3-Methylbutyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of 3-Methylbutyrolactone. The integration of computational data with experimental results is crucial for a comprehensive understanding of this molecule, which holds relevance in various chemical and biological contexts. This document details the methodologies for both computational and experimental approaches, presents key data in a structured format, and visualizes a fundamental reaction pathway.

Molecular Structure and Properties

This compound, a derivative of γ-butyrolactone, is a five-membered lactone with a methyl group at the 3-position.[1] Its chemical formula is C5H8O2, and it exists as two enantiomers, (R)- and (S)-3-methylbutyrolactone. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the molecule's three-dimensional structure and various physicochemical properties.

Computational Methodology: Geometric Optimization

The equilibrium geometry of this compound can be determined using DFT calculations. A common approach involves the use of the B3LYP functional with a 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks the minimum energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-311+G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1=O1 | 1.21 | O1-C1-C2 | 125.0 |

| C1-O2 | 1.35 | O1-C1-O2 | 120.0 |

| C1-C2 | 1.52 | C2-C1-O2 | 115.0 |

| C2-C3 | 1.54 | C1-C2-C3 | 105.0 |

| C3-C4 | 1.54 | C2-C3-C4 | 104.0 |

| C4-O2 | 1.47 | C2-C3-C5 | 112.0 |

| C3-C5 | 1.53 | C4-C3-C5 | 111.0 |

| C-H | 1.09 - 1.10 | H-C-H | 108.0 - 110.0 |

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

Experimental Protocol: Synthesis of β-Methyl-γ-butyrolactones

A general and efficient route for the synthesis of β-methyl-γ-butyrolactones involves the reaction of β-monomethyl itaconate with an organometallic reagent such as methylmagnesium chloride.[2]

Materials:

-

β-Monomethyl itaconate

-

Methylmagnesium chloride (3.0 M in THF)

-

Hydrochloric acid (3 M)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen gas

-

Round-bottom flask, stir bar, syringe, rubber septum

Procedure:

-

A dry 1 L round-bottom flask equipped with a stir bar is charged with β-monomethyl itaconate (30.0 g, 0.21 mol, 1.0 equiv).

-

The flask is sealed with a rubber septum, evacuated, and backfilled with nitrogen.

-

Anhydrous THF (0.14 L) is added via syringe to achieve a 1.5 M solution of the starting material.

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium chloride (0.22 L, 3.0 M in THF, 0.65 mol, 3.1 equiv) is added slowly over 15 minutes via syringe.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched by the slow addition of 3 M hydrochloric acid (0.33 L, 0.99 mol, 4.7 equiv), resulting in a biphasic mixture with an aqueous phase pH of 0.

-

The product is isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.[2]

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound. Quantum chemical calculations can predict vibrational and nuclear magnetic resonance spectra, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

Vibrational Spectroscopy (FT-IR)

Computational Methodology: Vibrational frequencies can be calculated using DFT at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental anharmonic frequencies.

Table 2: Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1765 | ~1770 |

| CH₂ Scissoring | 1460 | ~1465 |

| CH₃ Asymmetric Stretch | 2970 | ~2975 |

| CH₃ Symmetric Stretch | 2880 | ~2885 |

| C-O Stretch | 1180 | ~1185 |

Note: Experimental values are approximate and can be found in spectral databases such as the NIST WebBook.[3] Calculated values are representative.

Experimental Protocol: FT-IR Spectroscopy

-

A small sample of purified this compound is prepared for analysis. For liquid samples, this can be done by placing a drop of the neat liquid between two potassium bromide (KBr) plates.[4]

-

The KBr plates are mounted in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Methodology: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT (e.g., B3LYP/6-311+G(d,p)). The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). A study on methyl-substituted γ-butyrolactones has shown good agreement between DFT calculated and experimental ¹H NMR chemical shifts and coupling constants, which can be used to determine the conformational equilibrium of the methyl group.[4]

Table 3: Calculated and Experimental NMR Chemical Shifts for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| H (on C2) | 2.2 - 2.6 | ~2.4 | C2 | ~35 |

| H (on C3) | 2.5 - 2.9 | ~2.7 | C3 | ~30 |

| H (on C4) | 4.1 - 4.5 | ~4.3 | C4 | ~70 |

| H (on C5) | 1.1 - 1.3 | ~1.2 | C5 | ~15 |

| C1 (C=O) | C1 | ~177 |

Note: Experimental values are approximate and can be found in spectral databases like PubChem and the Human Metabolome Database.[1][2] Calculated values are representative.

Experimental Protocol: NMR Spectroscopy

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine the chemical shifts, coupling constants, and integration of the signals.

Reaction Pathway Analysis: Base-Promoted Hydrolysis

Quantum chemical calculations can be used to investigate reaction mechanisms by locating transition states and calculating activation energies. A fundamental reaction of lactones is hydrolysis, which can be catalyzed by acid or base.

Computational Methodology: To study the base-promoted hydrolysis of this compound, the potential energy surface of the reaction can be explored using DFT. This involves locating the structures of the reactant complex (lactone and hydroxide ion), the tetrahedral intermediate, the transition state for the ring-opening, and the final product (the hydroxy carboxylate). The energies of these species are then used to construct a reaction energy profile.

Visualizing the Reaction Workflow

The following diagram illustrates the key steps in the base-promoted hydrolysis of this compound.

This workflow diagram illustrates the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of this compound, leading to a tetrahedral intermediate. This intermediate then collapses through a ring-opening transition state to form the final hydroxy carboxylate product.

Conclusion

Quantum chemical calculations provide a powerful and versatile framework for understanding the molecular properties and reactivity of this compound. By combining computational predictions of molecular geometry, vibrational frequencies, and NMR chemical shifts with experimental data, a comprehensive and validated understanding of this molecule can be achieved. This integrated approach is invaluable for researchers in drug development and other scientific fields where a detailed molecular-level understanding is essential for progress.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. 2(3H)-Furanone, dihydro-5-methyl- [webbook.nist.gov]

- 4. alpha-Methylbutyrolactone | C5H8O2 | CID 98323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]

Solvatochromic Studies of 3-Methylbutyrolactone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for conducting solvatochromic studies on 3-Methylbutyrolactone (also known as 4-methyloxolan-2-one). Due to the limited availability of direct experimental data on the solvatochromism of this specific γ-lactone, this document presents a detailed, hypothetical study to serve as a practical framework for researchers. It includes a theoretical background on solvatochromism, a complete experimental protocol for UV-Vis spectroscopic analysis, a hypothetical dataset presented in tabular format, and a discussion of expected outcomes. This guide is intended for researchers, scientists, and drug development professionals interested in understanding and applying solvatochromic analysis to characterize solute-solvent interactions.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission spectrum of the substance.[1] The solvent's ability to stabilize the ground and excited states of the solute molecule to different extents leads to this spectral shift.[1] A bathochromic shift (red shift) to longer wavelengths occurs if the excited state is more stabilized by the solvent than the ground state, while a hypsochromic shift (blue shift) to shorter wavelengths is observed in the opposite case.[1]

This compound (C₅H₈O₂) is a gamma-lactone, a class of organic compounds characterized by a five-membered ring containing an ester group.[2][3] Its molecular structure includes a polar carbonyl group, making it susceptible to interactions with various solvents. The study of its solvatochromic behavior can provide valuable insights into its microscopic interactions with different solvent environments, which is crucial for applications in areas such as drug formulation, reaction chemistry, and materials science.

Hypothetical Solvatochromic Data of this compound

The following table presents hypothetical data for the UV/Vis absorption maximum (λmax) of this compound in a selection of solvents with varying polarities. The data illustrates a potential hypsochromic (blue) shift with increasing solvent polarity, as might be expected for a molecule where the ground state is more polar than the excited state.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) | Hypothetical λmax (nm) |

| n-Hexane | 1.88 | 1.375 | 31.0 | 215 |

| Toluene | 2.38 | 1.497 | 33.9 | 213 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 37.4 | 210 |

| Acetone | 20.7 | 1.359 | 42.2 | 208 |

| Acetonitrile | 37.5 | 1.344 | 45.6 | 206 |

| Ethanol | 24.5 | 1.361 | 51.9 | 204 |

| Methanol | 32.7 | 1.328 | 55.4 | 202 |

| Water | 80.1 | 1.333 | 63.1 | 200 |

Experimental Protocols

This section outlines a detailed methodology for conducting a solvatochromic study of this compound.

Materials and Instrumentation

-

Solute: this compound (purity > 98%)

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., n-hexane, toluene, THF, acetone, acetonitrile, ethanol, methanol, water).

-

Instrumentation:

-

UV-Vis Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound in a volatile, relatively non-polar solvent like acetonitrile. The concentration should be in the range of 1 x 10-2 M.

-

Sample Solutions: For each solvent to be tested, prepare a dilute solution of this compound. A common method is to add a small, precise volume of the stock solution to a volumetric flask and then dilute it to the mark with the solvent of interest. The final concentration should be in the range of 1 x 10-4 M to 1 x 10-5 M to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Spectroscopic Measurements

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes for lamp stabilization.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place this "blank" cuvette in the reference beam of the spectrophotometer. This will be used to record a baseline spectrum to subtract the solvent's own absorbance.

-

Sample Measurement: Rinse a second quartz cuvette with a small amount of the this compound sample solution before filling it. Place the sample cuvette in the sample beam of the spectrophotometer.

-

Spectral Acquisition: Scan the UV-Vis spectrum over a relevant wavelength range (e.g., 190-400 nm) to identify the absorption maximum (λmax).

-

Repeat for All Solvents: Repeat steps 2-4 for each of the selected solvents.

Data Analysis

-

Identify λmax: For each solvent, determine the wavelength of maximum absorbance from the recorded spectrum.

-

Correlate with Solvent Polarity: Plot the absorption maximum (λmax in nm or wavenumber in cm-1) against various solvent polarity scales (e.g., dielectric constant, Reichardt's ET(30) values).

-

Interpretation: Analyze the trend of the plot to determine the nature of the solvatochromic shift (bathochromic or hypsochromic) and to infer the relative polarities of the ground and excited states of this compound.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol.

Caption: Experimental workflow for the solvatochromic analysis of this compound.

Discussion of Expected Results

Based on the hypothetical data, a clear trend of decreasing λmax with increasing solvent polarity (as indicated by the ET(30) values) is observed. This hypsochromic shift suggests that the ground state of this compound is more polar than its excited state. Polar solvents would therefore stabilize the more polar ground state to a greater extent than the less polar excited state, leading to an increase in the energy gap for the electronic transition and a shift to shorter wavelengths.

The interactions responsible for this stabilization could include dipole-dipole interactions between the carbonyl group of the lactone and polar solvent molecules, as well as hydrogen bonding in the case of protic solvents like ethanol, methanol, and water. A more detailed analysis could involve multi-parameter solvent polarity scales to disentangle the contributions of different types of solute-solvent interactions.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, framework for the solvatochromic study of this compound. By following the detailed experimental protocols and data analysis procedures described, researchers can systematically investigate the influence of solvent polarity on the electronic transitions of this and similar molecules. Such studies are fundamental to understanding the nature of solute-solvent interactions and can provide critical information for the rational design of chemical processes and formulations in various scientific and industrial applications.

References

Chirality and Optical Rotation of 3-Methylbutyrolactone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyrolactone, a chiral γ-lactone, possesses a stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-methylbutyrolactone and (S)-3-methylbutyrolactone. The distinct spatial arrangement of the methyl group in these enantiomers leads to differential interaction with plane-polarized light, a phenomenon known as optical activity. This technical guide provides an in-depth overview of the chirality and optical rotation of this compound enantiomers, including detailed experimental protocols for their analysis and characterization. While the specific optical rotation values for the individual enantiomers are not widely reported in the surveyed scientific literature, this guide outlines the established methodologies for their determination.

Physicochemical and Optical Properties

The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index. Their distinguishing characteristic is their optical activity—the ability to rotate the plane of polarized light in equal but opposite directions. The (S)-enantiomer is often referred to as the levorotatory (-) isomer, while the (R)-enantiomer is the dextrorotatory (+) isomer. However, the specific rotation values require experimental determination.

Table 1: Physicochemical and Optical Rotation Data for this compound Enantiomers

| Property | (R)-3-Methylbutyrolactone | (S)-3-Methylbutyrolactone |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol |

| Boiling Point | Not specified | Not specified |

| Density | Not specified | Not specified |

| Specific Rotation ([α]) | Not Reported in Literature | Not Reported in Literature |

| - Wavelength | - | - |

| - Temperature | - | - |

| - Concentration | - | - |

| - Solvent | - | - |

Experimental Protocols

Determination of Optical Rotation by Polarimetry

Polarimetry is the definitive technique for measuring the optical rotation of a chiral substance. This protocol outlines the procedure for determining the specific rotation of the enantiomers of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified enantiomer of this compound in a suitable achiral solvent (e.g., ethanol, chloroform, or acetone) at a precisely known concentration (c), typically expressed in g/mL.

-

If the sample is a neat liquid, its density (d) must be accurately determined.

-

-

Instrument Calibration:

-

Turn on the polarimeter and the sodium lamp (or other specified light source) and allow them to warm up for at least 30 minutes for stabilization.

-

Fill the polarimeter cell with the pure solvent.

-

Place the cell in the polarimeter and take a blank reading. Adjust the instrument to read zero degrees.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared sample solution.

-

Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.

-

Repeat the measurement at least three times and calculate the average observed rotation.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot's law formula:

-

For solutions: [α]Tλ = α / (l * c)

-

For neat liquids: [α]Tλ = α / (l * d)

-

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (e.g., D-line of sodium at 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

d is the density of the neat liquid in g/mL.

-

-

-

Caption: Workflow for Determining Specific Rotation using Polarimetry.

Enantiomeric Separation by Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. This protocol provides a general method for the analysis of this compound enantiomers.

Methodology:

-

Sample Preparation:

-

Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis (typically in the ppm range).

-

-

Instrument and Column Selection:

-

Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral Stationary Phase Column: A capillary column with a chiral stationary phase is essential. Cyclodextrin-based columns, such as those with substituted β-cyclodextrin, are commonly used for the separation of lactone enantiomers.

-

-

GC Method Parameters:

-

Injector Temperature: Typically set to 250 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of approximately 200-220 °C. The exact program should be optimized for the specific column and instrument.

-

Detector Temperature: Typically set to 250-280 °C.

-

-

Analysis:

-